![molecular formula C9H11NO2 B3130146 N-[(4-hydroxyphenyl)methyl]acetamide CAS No. 34185-04-1](/img/structure/B3130146.png)
N-[(4-hydroxyphenyl)methyl]acetamide
Vue d'ensemble
Description
N-[(4-hydroxyphenyl)methyl]acetamide, also known as N-(4-hydroxybenzyl)acetamide, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is also known as paracetamol or acetaminophen .
Synthesis Analysis
Paracetamol (acetaminophen) was first synthesized by Joseph von Mering in 1893 . The synthesis of esters of N-(4’-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methylpyrrole-2-acetic acids has been reported . The method involves obtaining the acyl halogenide from the 5-benzoil-l-methylpyrrole-2-acetic acids, and subsequently reacting this acyl halogenide with N-(4’-hydroxyphenyl)acetamide .Molecular Structure Analysis
The InChI code for N-[(4-hydroxyphenyl)methyl]acetamide is 1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11) . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The biodegradation of paracetamol, a compound similar to N-[(4-hydroxyphenyl)methyl]acetamide, is being considered as an environmentally friendly and low-cost option . The metabolic pathways and enzyme systems involved in the utilization of paracetamol will be helpful for optimizing and allowing rational design of biodegradation systems for paracetamol-contaminated wastewater .Applications De Recherche Scientifique
Synthesis and Drug Development
- N-(2-Hydroxyphenyl)acetamide is a critical intermediate in the synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol, with Novozym 435 as a catalyst, and various acyl donors like vinyl acetate are employed for the reaction (Magadum & Yadav, 2018).
Chemical Synthesis Techniques
- N-(4-Acetyl-3-hydroxyphenyl)acetamide is synthesized from 3-aminophenol using a series of reactions including acetylation, methylation, and Fries rearrangement. This process is part of synthesizing 4-Choloro-2-hydroxyacetophenone, with an overall yield of about 44% (Teng Da-wei, 2011).
Molecular Interactions and DNA Binding
- Novel derivatives of paracetamol, which include N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, are synthesized and studied for their interactions with calf thymus DNA and bovine serum albumin (BSA). These interactions suggest potential biological activities and applications of these derivatives (Raj, 2020).
Mécanisme D'action
Target of Action
N-[(4-hydroxyphenyl)methyl]acetamide, also known as paracetamol or acetaminophen, is a widely used over-the-counter medication . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Mode of Action
Paracetamol acts by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in a decrease in the perception of pain and reduction of fever .
Biochemical Pathways
The action of paracetamol primarily affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, paracetamol prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are responsible for producing pain and fever signals in the body .
Pharmacokinetics
The pharmacokinetic properties of paracetamol are characterized by rapid and complete absorption from the gastrointestinal tract . It is distributed throughout most body tissues and is metabolized primarily in the liver . The compound is eliminated from the body in the urine, mainly as glucuronide and sulfate conjugates .
Result of Action
The primary result of paracetamol’s action is the relief of pain and reduction of fever . By inhibiting the production of prostaglandins, paracetamol can decrease the intensity of pain signals in the body and reduce fever .
Safety and Hazards
Orientations Futures
The comprehensive understanding of the metabolic pathways and enzyme systems involved in the utilization of paracetamol, a compound similar to N-[(4-hydroxyphenyl)methyl]acetamide, will be helpful for optimizing and allowing rational design of biodegradation systems for paracetamol-contaminated wastewater . This suggests potential future directions in the research and application of N-[(4-hydroxyphenyl)methyl]acetamide.
Propriétés
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZYCBDCWXNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



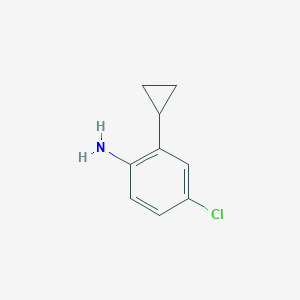

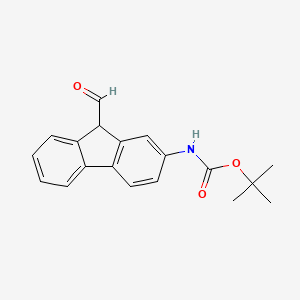

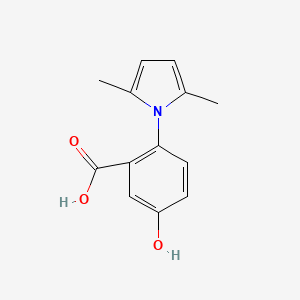
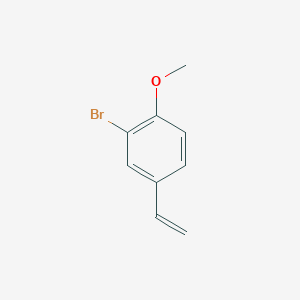
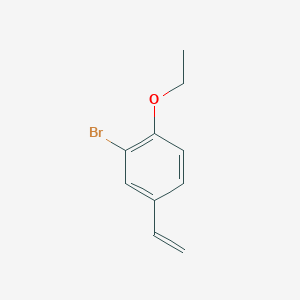
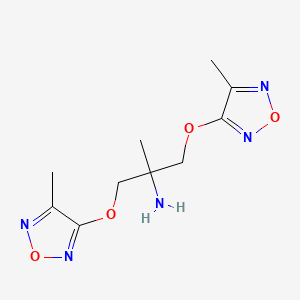
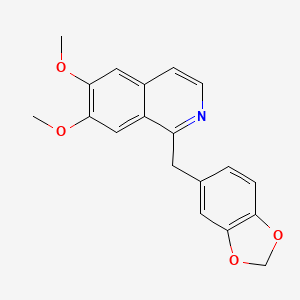
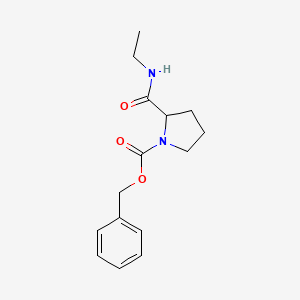
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)


